CYP2D6 Inhibition Potency: Hydroxybupropion Shows 7.6-Fold Weaker Ki Than Erythrohydrobupropion
Hydroxybupropion demonstrates substantially weaker CYP2D6 inhibitory potency compared to the reductive metabolites of bupropion. In human liver microsomes using the CYP2D6 probe substrate bufuralol, the Ki of hydroxybupropion (13 μM) was 7.6-fold higher (indicating weaker inhibition) than erythrohydrobupropion (Ki = 1.7 μM) and 2.4-fold higher than threohydrobupropion (Ki = 5.4 μM) [1]. A subsequent 2025 study confirmed this hierarchy, reporting that the Ki value for racemic erythrohydrobupropion was 11.4-fold lower than that of hydroxybupropion [2].
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Hydroxybupropion Ki = 13 μM |
| Comparator Or Baseline | Erythrohydrobupropion Ki = 1.7 μM; Threohydrobupropion Ki = 5.4 μM; Bupropion Ki = 21 μM |
| Quantified Difference | 7.6-fold weaker than erythrohydrobupropion; 2.4-fold weaker than threohydrobupropion; 1.6-fold more potent than bupropion |
| Conditions | Human liver microsomes; CYP2D6 probe substrate bufuralol |
Why This Matters
For studies requiring minimized CYP2D6-mediated drug-drug interaction liability, hydroxybupropion is the preferred metabolite among bupropion-derived compounds due to its weakest inhibitory profile against this clinically significant enzyme.
- [1] Reese MJ, Wurm RM, Muir KT, Generaux GT, St. John-Williams L, McConn DJ. An in vitro mechanistic study to elucidate the desipramine/bupropion clinical drug-drug interaction. Drug Metab Dispos. 2008 Jul;36(7):1198-1201. doi: 10.1124/dmd.107.020198. View Source
- [2] Kalgutkar AS, et al. The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers: A paradigm for evaluating metabolites in drug-drug interaction risk. Drug Metab Dispos. 2025 Mar 24. doi: 10.1016/j.dmd.2025.100088. View Source
